molecular formula C20H15NO B137689 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene CAS No. 134998-76-8

3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene

Cat. No. B137689
CAS RN: 134998-76-8
M. Wt: 285.3 g/mol
InChI Key: BQARVUKCXRAJKO-UHFFFAOYSA-N
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Description

3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene (N-OH-PhIP) is a potent mutagenic and carcinogenic compound formed during the cooking of meat at high temperatures. It belongs to the family of heterocyclic aromatic amines (HAAs), which are known to be formed during the cooking of meat at high temperatures. The presence of N-OH-PhIP in cooked meat poses a significant risk to human health, as it has been linked to the development of various types of cancers.

Mechanism of Action

The mechanism of action of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene involves the formation of reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and DNA damage, leading to the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its mutagenic and carcinogenic properties. This compound can induce DNA damage and mutations, leading to the development of cancer. It has also been shown to be toxic to various organs, including the liver and kidneys.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene in lab experiments include its potent mutagenic and carcinogenic properties, which make it an ideal compound for studying the mechanisms of cancer development. However, its limitations include its toxicity, which can make it difficult to work with in the laboratory.

Future Directions

Future research on 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene should focus on identifying ways to reduce its formation during the cooking of meat. This could include the development of new cooking methods or the use of additives that can prevent the formation of this compound. Additionally, research should focus on identifying ways to minimize the exposure of humans to this compound, as it poses a significant risk to human health. Finally, future research should focus on developing new treatments for cancer that target the mechanisms of action of this compound.

Synthesis Methods

3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene is formed as a result of the reaction between 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and nitrite under acidic conditions. The reaction takes place during the cooking of meat at high temperatures, and the resulting this compound is present in the cooked meat.

Scientific Research Applications

The scientific research on 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene has primarily focused on its mutagenic and carcinogenic properties. Several studies have demonstrated that this compound is a potent mutagenic compound that can induce DNA damage and mutations. It has also been shown to be a potent carcinogen, capable of inducing tumors in various organs of experimental animals.

properties

CAS RN

134998-76-8

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

3-nitroso-7,8,9,10-tetrahydrobenzo[a]pyrene

InChI

InChI=1S/C20H15NO/c22-21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h5-11H,1-4H2

InChI Key

BQARVUKCXRAJKO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)N=O

Canonical SMILES

C1CCC2=C(C1)C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)N=O

Other CAS RN

134998-76-8

synonyms

3-nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene
3-NO-H4-BaP

Origin of Product

United States

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